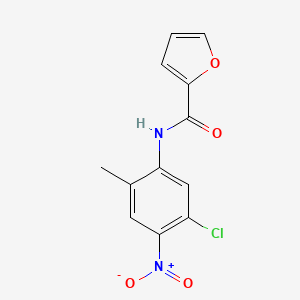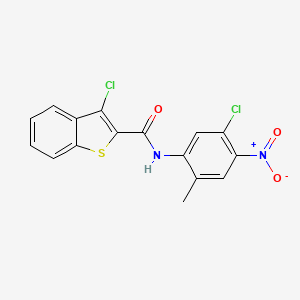methanol](/img/structure/B3967298.png)
[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol
描述
[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBM is a benzimidazole derivative that exhibits a range of biochemical and physiological effects, making it a promising compound for a variety of research applications.
作用机制
The exact mechanism of action of [1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. This compound has also been shown to modulate the activity of several signaling pathways involved in immune cell activation, including the NF-κB and MAPK pathways. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including anti-cancer, immunomodulatory, and neuroprotective properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, enhance immune cell activation and cytokine production, and protect neurons from oxidative stress and inflammation. This compound has also been shown to modulate the expression of several genes involved in these pathways, further highlighting its potential as a research tool.
实验室实验的优点和局限性
[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol has several advantages as a research tool, including its well-characterized synthesis method, high purity, and extensive studies on its biological effects. This compound is also relatively stable and can be easily stored and transported. However, this compound also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the safety and efficacy of this compound in research applications.
未来方向
There are several potential future directions for research involving [1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol. One area of interest is the development of this compound-based therapies for cancer and other diseases. This compound has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo and its potential for clinical use. Another area of interest is the development of this compound-based immunotherapies, which could enhance the immune response to cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for use in other research fields, such as neurobiology and inflammation.
科学研究应用
[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](diphenyl)methanol has been studied for its potential applications in a wide range of scientific research fields, including cancer research, neurobiology, and immunology. This compound has been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to modulate the immune system, enhancing the production of cytokines and promoting immune cell activation. In addition, this compound has been shown to exhibit neuroprotective properties, protecting neurons from oxidative stress and inflammation.
属性
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O/c28-22-14-9-15-23(29)21(22)18-31-25-17-8-7-16-24(25)30-26(31)27(32,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,32H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRYKSYWIPFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate](/img/structure/B3967235.png)



![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B3967259.png)
![6-amino-4-{2-[(3-fluorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3967264.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967272.png)

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]methyl}-6-ethylquinazolin-4(3H)-one](/img/structure/B3967283.png)
![3-(4-bromobenzyl)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967289.png)

![1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3967305.png)
![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3967313.png)